(R)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile
Overview
Description
The compound contains a cyclopentyl group, a pyrazole group, and a boronic ester group. The boronic ester group is often used in Suzuki coupling reactions, which are widely used in organic synthesis . The pyrazole group is a common motif in medicinal chemistry due to its pharmacological properties.
Chemical Reactions Analysis
The boronic ester group is likely to be involved in chemical reactions. For example, it could undergo a Suzuki coupling reaction with a halide or a pseudohalide .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific arrangement of the groups in the compound. For example, the presence of the boronic ester could make the compound susceptible to hydrolysis .Scientific Research Applications
Synthesis and Characterization
Synthesis Process and Material Characterization : Studies have explored the synthesis and characterization of related compounds, emphasizing the importance of spectroscopic methods (FT-IR, 1H NMR, 13C NMR, MS) and X-ray diffraction for confirming compound structures. This highlights the compound's potential as a raw substitute material in various chemical syntheses (Liao, Liu, Wang, & Zhou, 2022). Another study focuses on the synthesis of a similar compound, demonstrating its importance as an organic intermediate with both pyrazole heterocycle and borate functional groups (Yang et al., 2021).
Density Functional Theory (DFT) Analysis : Density Functional Theory is utilized to calculate molecular structures, providing valuable insights into the properties and potential applications of the compound. This approach helps to confirm the consistency of molecular structures with crystal structures obtained via X-ray diffraction (Yang et al., 2021).
Chemical Properties and Applications
Role as an Intermediate in Biologically Active Compounds : Certain derivatives of the compound have been identified as key intermediates in the synthesis of biologically active compounds like crizotinib. This indicates its potential utility in pharmaceutical and medicinal chemistry (Kong et al., 2016).
Vibrational Properties Studies : Research has been conducted on the vibrational properties of similar compounds, using DFT and other spectroscopic methods. This information is crucial for understanding the compound's behavior in various chemical environments (Wu et al., 2021).
Suzuki Coupling and Organic Solar Cells : The compound's derivatives are utilized in Suzuki coupling reactions for the synthesis of important materials in organic solar cells. This application underlines its significance in renewable energy technologies (Bethel et al., 2012).
properties
IUPAC Name |
(3R)-3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BN3O2/c1-16(2)17(3,4)23-18(22-16)14-11-20-21(12-14)15(9-10-19)13-7-5-6-8-13/h11-13,15H,5-9H2,1-4H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZLJWDLFHJEOC-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC#N)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@H](CC#N)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728960 | |
Record name | (3R)-3-Cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile | |
CAS RN |
1146629-84-6 | |
Record name | (βR)-β-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146629-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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